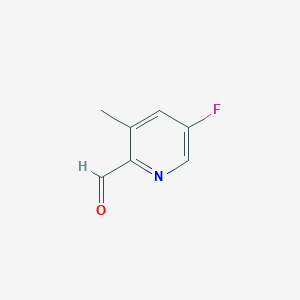

5-Fluoro-3-methylpicolinaldehyde

説明

Significance of Pyridine-2-carbaldehyde Scaffolds in Contemporary Organic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that appears in a vast array of important molecules, including vitamins, coenzymes, and numerous pharmaceuticals. lifechemicals.com Pyridine and its derivatives are among the most extensively used scaffolds in drug design and synthesis due to their unique properties. nih.gov They are valued for their basicity, water solubility, stability, and ability to form hydrogen bonds, all of which are crucial in medicinal chemistry. nih.gov

Within this family, pyridine-2-carbaldehyde (picolinaldehyde) serves as a key building block. wikipedia.org It is a versatile precursor for a variety of more complex molecules. wikipedia.org The aldehyde group attached to the pyridine ring is susceptible to nucleophilic attack, readily reacting with amines to form Schiff bases. These resulting iminopyridine compounds can act as robust bidentate ligands, which are crucial in coordination chemistry for forming stable metal complexes. wikipedia.orgrsc.org The ability to easily convert them into different functional derivatives makes pyridine-2-carbaldehyde scaffolds indispensable in the synthesis of novel therapeutic agents and functional materials. nih.govresearchgate.net

Role of Halogenation in Modifying Picolinaldehyde Reactivity and Utility

Halogenation is a chemical reaction that involves the replacement of one or more hydrogen atoms in an organic compound with a halogen atom, such as fluorine, chlorine, bromine, or iodine. mt.com This process can dramatically alter the physical and chemical properties of the parent molecule. The reactivity of the halogens decreases down the group, with fluorine being the most reactive. mt.com

In the context of aldehydes like picolinaldehyde, introducing a halogen atom can significantly modify its reactivity. libretexts.org The electron-withdrawing nature of halogens can make the adjacent carbon atoms more acidic, influencing the compound's reaction pathways. libretexts.org This enhanced reactivity is exploited in various synthetic strategies. For instance, α-bromo ketones, formed through halogenation, are useful intermediates for creating α,β-unsaturated ketones. libretexts.org

Furthermore, halogenation is critically important for the bioactivity of many natural products and synthetic drugs. nih.gov The identity and position of the halogen atom can profoundly affect the pharmacological profile of a molecule. nih.gov In the synthesis of materials, halogenation is used to create intermediates for organometallic complexes employed in catalysts and photoluminescent dyes. ossila.com Reactive halogen species also play a role in various chemical transformations, including those relevant to water treatment processes. nih.gov

Contextualizing 5-Fluoro-3-methylpicolinaldehyde within Fluorinated Pyridine Chemistry

Fluorinated pyridine derivatives represent a significant class of compounds in organic synthesis, particularly valued as building blocks for pharmaceuticals and agrochemicals. lifechemicals.combldpharm.com The introduction of fluorine can alter a molecule's metabolic stability, binding affinity, and other pharmacologically relevant properties.

This compound, with the chemical formula C₇H₆FNO, is a specific example within this class. chemicalbook.com It is structurally characterized by a pyridine ring substituted with a fluorine atom at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 2-position. Its properties are influenced by the interplay of these functional groups.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| Boiling Point | 202.2 ± 35.0 °C |

| Density | 1.211 ± 0.06 g/cm³ |

| pKa | 1.80 ± 0.10 |

Data sourced from predicted values. chemicalbook.com

The study of this compound is part of a broader interest in functionalized pyridines. The specific arrangement of its substituents makes it a valuable intermediate in the synthesis of more complex molecules. For example, related compounds like 5-Bromo-3-fluoropyridine-2-carboxylic acid are used to synthesize allosteric adenosine (B11128) A₂A receptor modulators and photoluminescent materials. ossila.com The chemistry of fluorinated picolinaldehydes is diverse, with isomers such as 3-Fluoro-5-methylpicolinaldehyde also being subjects of chemical synthesis and research. bldpharm.com These compounds are often used as precursors in the development of new bioactive agents. caymanchem.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid |

| 5-fluoro AB-PINACA 3-carboxyindazole metabolite |

| Pyridine-2-carbaldehyde (Picolinaldehyde) |

| 3-Fluoro-5-methylpicolinaldehyde |

| 5-Fluoro-3-(trifluoromethyl)picolinaldehyde |

| Nicotinamide |

| Pyridoxol (Vitamin B6) |

| Papaverine |

| Torasemide |

| Pyridostigmine |

| Alendronic acid |

| Vismodegib |

| Salinosporamide A |

| Balhimycin |

| Chloramphenicol |

| Triiodothyronine |

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-3-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5-2-6(8)3-9-7(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYAORAIWOLGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855992 | |

| Record name | 5-Fluoro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780801-57-2 | |

| Record name | 5-Fluoro-3-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=780801-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-3-methylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 3 Methylpicolinaldehyde and Its Analogs

Direct Synthetic Routes to 5-Fluoro-3-methylpicolinaldehyde

Direct approaches to synthesizing this compound involve introducing the required functional groups onto a pre-formed pyridine (B92270) ring. These methods can be efficient but are often hampered by issues of regioselectivity.

The introduction of a fluorine atom onto a pyridine ring can be approached through direct fluorination or, more commonly, via a halogen exchange reaction (Halex). However, nucleophilic aromatic substitution reactions to introduce fluoride (B91410) at the 3- or 5-position of a pyridine ring are notoriously difficult and often result in low yields. nih.gov These positions are less activated towards nucleophilic attack compared to the 2- and 4-positions. Success in these reactions often requires the presence of strong electron-withdrawing groups to activate the ring, a condition that may not always be met or desired. nih.gov

A classic approach involves the synthesis of a precursor like 5-chloro- or 5-bromo-3-methylpicolinaldehyde, followed by a Halex reaction using a fluoride source such as potassium fluoride (KF). This type of process, however, can be inefficient and require harsh conditions, leading to the formation of byproducts and complicating purification. justia.com

A more advanced and highly regioselective method for the 3-selective halogenation of pyridines involves a temporary ring-opening strategy. chemrxiv.org This process transforms the pyridine into a reactive Zincke imine intermediate, which then undergoes highly selective halogenation under mild conditions before ring-closing to yield the 3-halopyridine. chemrxiv.org This methodology could be adapted for the synthesis of the target compound by starting with a suitable 3-methylpyridine (B133936) precursor.

| Strategy | Description | Advantages | Challenges |

| Direct Halogen Exchange (Halex) | Substitution of a halogen (e.g., Cl, Br) at the 5-position with fluoride using a source like KF. | Utilizes common starting materials. | Low yields for 5-position substitution; requires harsh conditions and activation. nih.govjustia.com |

| Zincke Imine Intermediate | Temporary pyridine ring-opening to a reactive alkene, followed by regioselective halogenation and ring-closing. | Highly 3- (or 5-) selective; functions under mild conditions; applicable to complex molecules. chemrxiv.org | Requires a multi-step one-pot process; N-activation step can be challenging for some substituted pyridines. chemrxiv.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov Decarboxylative cross-coupling, in particular, offers a strategic advantage by using relatively inexpensive and stable carboxylic acids as coupling partners instead of more sensitive organometallic reagents. wikipedia.org

In the context of picolinaldehyde synthesis, a potential route could involve the palladium-catalyzed decarboxylative cross-coupling of a suitable picolinic acid with an aryl or heteroaryl bromide. rsc.org For instance, a pre-functionalized 5-fluoro-3-methylpicolinic acid could be coupled with a reagent to install a group that can be later converted to an aldehyde. More directly, related C-C bond-forming reactions could be envisioned to construct the substituted pyridine skeleton itself. While these methods are versatile, their application to the direct synthesis of a complex aldehyde like this compound would depend heavily on the availability of the requisite starting materials and the tolerance of the aldehyde functional group.

Derivatization from Precursor Compounds

An alternative to direct functionalization is to begin with a simpler, commercially available precursor and sequentially add the necessary functional groups.

3-Methylpyridine, also known as 3-picoline, is a common industrial chemical that serves as a precursor to a variety of valuable pyridine derivatives. wikipedia.org It can be converted to 3-cyanopyridine (B1664610) via ammoxidation, which can then be transformed into 3-pyridinecarboxamide or other derivatives. wikipedia.org While direct formylation of 3-methylpyridine is challenging, building the aldehyde from a related group like a nitrile or carboxylic acid is a standard synthetic sequence.

Starting with 3-methylpicolinaldehyde, the primary challenge becomes the selective introduction of a fluorine atom at the 5-position. As discussed, direct fluorination or halogenation of an activated pyridine ring is difficult. One potential route could involve the nitration of the pyridine ring, followed by reduction to an amine, a Schiemann reaction or similar diazotization-fluorination sequence, and finally oxidation of the methyl group or another precursor to the aldehyde. Each step, however, would require careful optimization to manage regioselectivity and functional group compatibility.

A powerful and increasingly common strategy in medicinal and agrochemical synthesis is the use of fluorinated building blocks. alfa-chemistry.comresearchgate.net This approach avoids the often-problematic step of introducing fluorine onto a complex molecule late in the synthesis. Instead, a simple, commercially available molecule already containing the fluorine atom is used as a foundational piece to construct the final product. researchgate.net

For the synthesis of this compound, a synthetic chemist might start with a simple fluorinated pyridine or a fluorinated acyclic precursor. By assembling the pyridine ring from these smaller, fluorinated fragments, the challenge of regioselective fluorination is circumvented entirely. This method generally provides high regioselectivity and good yields, making it an attractive option for the regular production of diverse heterocyclic compounds. researchgate.net

Advanced Synthetic Protocols and Optimization Studies

The challenges associated with synthesizing molecules like this compound drive the development of novel and more efficient synthetic methods.

One such advanced protocol is the one-pot process involving the Zincke imine intermediates mentioned earlier. Researchers have demonstrated that the sequence of pyridine N-activation, ring-opening, selective halogenation, and ring-closing can be performed sequentially in the same reaction vessel without intermediate purification. chemrxiv.org This significantly improves the efficiency and practicality of accessing previously difficult-to-make 3-halopyridines. chemrxiv.org

Another advanced, albeit highly specialized, technique is direct fluorination using elemental fluorine (F₂). While elemental fluorine is highly reactive and requires specialized equipment, it offers a direct path to fluorinated compounds. Patent literature describes processes for the direct fluorination of certain heterocyclic compounds, which can be more efficient and generate less toxic waste than traditional multi-step routes like those involving Halex reactions. justia.com Optimization of such a process would involve careful control of reaction conditions, solvent choice, and the use of reactors resistant to both elemental fluorine and the hydrogen fluoride (HF) byproduct. justia.com

| Parameter | Zincke Imine Protocol chemrxiv.org | Direct F₂ Fluorination justia.com |

| Selectivity | High regioselectivity for the 3/5-position. | Can be less selective; depends on substrate and conditions. |

| Conditions | Mild (e.g., room temperature to 60 °C). | Typically requires very low temperatures and specialized equipment. |

| Scope | Broad applicability to various substituted pyridines. | More substrate-specific; requires inert solvents. |

| Key Advantage | Avoids direct electrophilic aromatic substitution on an unreactive ring. | Potentially a very direct, one-step fluorination. |

| Key Disadvantage | Multi-step (though one-pot) process. | Use of highly hazardous elemental fluorine gas. |

An in-depth examination of the synthetic strategies for producing this compound and its related analogs reveals a sophisticated landscape of modern organic chemistry. The methodologies employed underscore the importance of catalysis, selectivity, and process optimization in obtaining these valuable chemical entities.

1 Catalytic Approaches in Picolinaldehyde Synthesis (e.g., Palladium-Catalyzed Reactions)

The synthesis of picolinaldehydes and their derivatives heavily relies on catalytic methods to construct and functionalize the pyridine ring. Palladium-catalyzed cross-coupling reactions are particularly prominent tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov A common strategy involves the coupling of a halogenated pyridine, such as 2-bromopyridine, with various partners. rsc.org For instance, the synthesis of 6-Aryl-2-Picolinaldehyde can be achieved through a Suzuki coupling reaction where 6-bromo-2-picolinaldehyde is reacted with an arylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com Similarly, palladium-catalyzed cross-coupling with triorganozincates has been successfully used to prepare 5-pyridyl-2-furaldehydes. nih.gov

These reactions depend on the efficient in-situ generation of a catalytically active Pd(0) species. nih.gov To this end, various stable and easily activated palladium(II) precatalysts have been developed, which often feature phosphine (B1218219) ligands that play a crucial role in the catalytic cycle. nih.gov

Beyond palladium, other catalytic systems are vital, especially for the fundamental synthesis of the pyridine core. The industrial "base synthesis" of pyridine and its alkylated derivatives (picolines) is a gas-phase reaction between aldehydes (like formaldehyde (B43269) and acetaldehyde) and ammonia. google.comepo.org This process is typically carried out at high temperatures (350-550°C) over solid acid catalysts, such as amorphous silica-alumina or, more recently, shape-selective zeolites like ZSM-5. google.com These zeolite catalysts offer high activity and selectivity, contributing to more efficient production processes. epo.org

Interactive Table 1: Overview of Catalytic Systems in Picolinaldehyde Synthesis

| Catalyst Type | Example Catalyst | Reactants | Product Type | Reference |

| Palladium | Pd(PPh₃)₄ | 6-bromo-2-picolinaldehyde, Arylboronic acid | 6-Aryl-2-Picolinaldehyde | mdpi.com |

| Palladium | Pd(OAc)₂/TFP | o-bromoarylcarboxamides | Condensed pyridones | nih.gov |

| Zeolite | HZSM-5 | Formaldehyde, Acetaldehyde, Ammonia | Pyridine, β-Picoline | google.com |

| Titanium Silicate | Modified Zeolite | Aldehyde/Ketone, Ammonia | Pyridine, Picolines | epo.org |

2 Regioselective and Stereoselective Synthesis Considerations

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents on the pyridine ring is a significant challenge in the synthesis of complex molecules like this compound. The development of selective reactions is crucial for avoiding the formation of unwanted isomers and ensuring the biological efficacy of the final compound.

Regioselective synthesis, which dictates where on a molecule a reaction occurs, is critical when functionalizing the pyridine ring. nih.gov For example, divergent methods have been developed that allow for the selective formation of different heterocyclic motifs, such as pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines, from a single common intermediate, showcasing a high degree of regiochemical control. nih.gov One-pot, multi-component reactions are often designed to proceed with high regioselectivity, efficiently constructing complex scaffolds like benzo[c]pyrazolo acs.orgchemicalbook.comnaphthyridines. nih.gov

Stereoselective synthesis focuses on producing a specific stereoisomer. The dearomatization of pyridines is a powerful strategy for creating chiral, non-aromatic structures like dihydropyridines and piperidines, which are valuable synthetic intermediates. mdpi.com Catalytic stereoselective methods can convert pyridine derivatives into enantioenriched products with high precision. mdpi.com Another approach involves the nucleophilic addition of reagents like Grignard reagents to chiral pyridinium (B92312) salts, which can be used to synthesize chiral pyridinones. nih.gov This methodology has been applied to the total synthesis of complex natural products like the barrenazine alkaloids. nih.gov The alkylation of pyridine N-oxides also presents a pathway for the regio- and stereoselective synthesis of substituted piperidines. researchgate.net

3 Scalability and Process Chemistry of Picolinaldehyde Production (e.g., Custom Synthesis)

The transition from a laboratory-scale synthesis to large-scale industrial production introduces numerous challenges related to cost, safety, efficiency, and environmental impact. Process chemistry aims to develop robust, scalable, and economically viable synthetic routes. For the production of pyridines and picolines, this involves optimizing reaction conditions such as temperature, pressure, and catalyst lifetime. google.com Catalyst regeneration is a key consideration in maintaining the efficiency of the process over prolonged periods. epo.org

The synthesis of highly functionalized molecules, particularly those containing fluorine, can present significant hurdles on an industrial scale. For instance, the synthesis of a fluorinated pyrazole (B372694) derivative highlighted issues such as the instability of intermediates, the use of hazardous reagents, and the generation of toxic wastewater during chlorination and fluorination steps. justia.com Such drawbacks can render a synthetic route unsuitable for industrial manufacturing, prompting the development of alternative processes, like direct fluorination, that are cleaner and more efficient. justia.com

For specialized or novel compounds like this compound, which may not be available commercially in bulk, researchers often turn to custom synthesis services. These companies provide the expertise and infrastructure to produce chemicals on a contract basis, from laboratory scale (milligrams) to pilot or commercial scale (kilograms). pipharm.com They offer a wide range of chemical transformations and specialize in complex synthetic challenges, including chiral synthesis and the handling of difficult or hazardous reactions. x-chemrx.com These services often include process route scouting, optimization, and the capability to handle reactions at extreme temperatures or high pressures, ensuring a timely and confidential supply of custom molecules. pipharm.comx-chemrx.com

Interactive Table 2: Capabilities in Custom Synthesis of Heterocyclic Compounds

| Service/Capability | Description | Relevance | Reference |

| Lab to Industrial Scale | Synthesis capabilities ranging from grams to multi-kilogram quantities. | Supports projects from initial research through to commercialization. | x-chemrx.com |

| Chiral Synthesis | Expertise in asymmetric catalysis, chiral resolution, and biocatalysis. | Crucial for producing specific enantiomers of bioactive molecules. | |

| Process Optimization | Development and refinement of synthetic routes for improved yield and quality. | Enhances the efficiency and economic viability of production. | x-chemrx.com |

| Hazardous Chemistry | Specialized equipment and protocols for handling difficult reactions (e.g., fluorination, cryogenic reactions). | Enables the synthesis of complex or sensitive compounds. | pipharm.com |

| Analytical Services | Comprehensive quality control using HPLC, GC, MS, and NMR. | Ensures the purity and structural integrity of the final product. | x-chemrx.com |

Chemical Reactivity and Transformative Chemistry of 5 Fluoro 3 Methylpicolinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, including oxidations, reductions, and condensations.

Oxidative Transformations

The aldehyde functional group of 5-Fluoro-3-methylpicolinaldehyde can be oxidized to the corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid. This transformation is a common and fundamental reaction in organic synthesis. While specific oxidizing agents for this exact compound are not detailed in the provided results, general methods for aldehyde oxidation are well-established.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO4)

Chromium trioxide (CrO3) in the presence of sulfuric acid (Jones reagent)

Tollens' reagent ([Ag(NH3)2]+)

Potassium dichromate (K2Cr2O7)

The choice of reagent depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Reductive Transformations

The aldehyde group can be readily reduced to a primary alcohol, (5-fluoro-3-methylpyridin-2-yl)methanol. This is a standard transformation in organic chemistry. Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH4)

Lithium aluminum hydride (LiAlH4)

These reagents provide a source of hydride ions (H-) that attack the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the alcohol upon workup.

Condensation Reactions and Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netnih.govwjpsonline.com This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield the stable imine product. wjpsonline.com

Schiff bases are a versatile class of compounds with a wide range of applications, including in coordination chemistry and as intermediates for the synthesis of various biologically active molecules. researchgate.netnih.gov The formation of Schiff bases from aromatic aldehydes, such as this compound, generally results in more stable compounds compared to those derived from aliphatic aldehydes. researchgate.net The reaction of this compound with different primary amines can lead to a diverse library of Schiff base derivatives. For instance, reaction with various substituted anilines would yield N-(aryl)-1-(5-fluoro-3-methylpyridin-2-yl)methanimines.

A study on the synthesis of Schiff bases from 5-chloro-salicylaldehyde and various primary amines demonstrated the formation of a series of compounds with confirmed structures. nih.gov A similar approach could be applied to this compound.

Reactions at the Pyridine (B92270) Ring

The pyridine ring of this compound is susceptible to nucleophilic substitution, particularly at the position activated by the fluorine atom.

Nucleophilic Substitution Reactions

The fluorine atom on the pyridine ring represents a site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the electronegativity of the fluorine atom, makes the carbon atom to which the fluorine is attached electrophilic and thus susceptible to attack by nucleophiles.

In a study involving pentafluoropyridine, it was shown that nucleophilic attack by hydroxybenzaldehydes occurs selectively. rsc.org This suggests that various nucleophiles could displace the fluorine atom in this compound. For example, reaction with alkoxides, thiolates, or amines could lead to the formation of new derivatives with altered electronic and steric properties. The conditions for such reactions, including the choice of solvent and temperature, would be crucial in determining the outcome and yield. rsc.org

Electrophilic Aromatic Substitution Limitations

The pyridine ring is generally considered to be electron-deficient due to the electron-withdrawing effect of the nitrogen atom. youtube.com This inherent property makes electrophilic aromatic substitution (EAS) reactions on the pyridine ring significantly more challenging compared to benzene (B151609) and its derivatives. youtube.comchemistrysteps.com The presence of the electron-withdrawing fluorine atom and the aldehyde group further deactivates the ring towards electrophilic attack.

Therefore, standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to be very sluggish or not occur at all under typical conditions. chemistrysteps.com The nitrogen atom of the pyridine ring can also be protonated or coordinate to a Lewis acid catalyst, which further deactivates the ring by creating a positively charged species. chemistrysteps.com To achieve electrophilic substitution on such a deactivated ring, harsh reaction conditions and the presence of strong electron-donating groups are often necessary. youtube.com Given the deactivating nature of the existing substituents on this compound, successful electrophilic aromatic substitution is highly unlikely.

Metal-Catalyzed Coupling Reactions (e.g., Decarboxylative Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. In the context of this compound, the aldehyde functionality, while a versatile handle for many transformations, is not the typical participant in common cross-coupling reactions. However, the pyridine ring itself can be subject to functionalization, and the principles of decarboxylative coupling can be applied to derivatives of this compound.

Decarboxylative coupling reactions have become a valuable alternative to traditional cross-coupling methods that often require pre-functionalized organometallic reagents. researchgate.net These reactions typically involve the coupling of a carboxylic acid with another partner, proceeding through the loss of carbon dioxide. While direct decarboxylative coupling involving the aldehyde group of this compound is not a standard transformation, the corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid, would be a prime candidate for such reactions.

Recent advancements have seen the development of dual metal photoelectrocatalytic methods for the decarboxylative coupling of α-fluoroalkyl carboxylic acids. nih.govnih.govresearchgate.netresearchgate.net These reactions, often employing nickel and a photoredox catalyst, enable the formation of new carbon-carbon bonds under mild conditions. nih.govnih.govresearchgate.netresearchgate.net For instance, a hypothetical decarboxylative coupling of 5-fluoro-3-methylpicolinic acid with an aryl halide could proceed as outlined in the following table, based on general methodologies.

Table 1: Hypothetical Metal-Catalyzed Decarboxylative Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

| 5-Fluoro-3-methylpicolinic acid | Aryl halide (e.g., Iodobenzene) | Ni-catalyst + Photoredox catalyst | 2-Aryl-5-fluoro-3-methylpyridine |

This transformation would provide a direct route to 2-aryl-5-fluoro-3-methylpyridines, which are valuable building blocks in medicinal chemistry. The reaction would likely proceed via the formation of a pyridyl radical upon decarboxylation, which then engages in the nickel catalytic cycle to form the desired product.

Reactivity of the Fluoro and Methyl Substituents

The fluorine and methyl groups on the pyridine ring are not mere spectators; they play a crucial role in modulating the reactivity and electronic properties of this compound.

Influence of Fluorine on Reactivity and Electronic Properties

The introduction of a fluorine atom into an aromatic ring has profound effects on the molecule's properties. Fluorine is the most electronegative element, and its presence at the 5-position of the picolinaldehyde ring significantly influences the electron density distribution.

The strong electron-withdrawing nature of fluorine via the inductive effect (-I) deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an ortho or para position. In the case of this compound, the fluorine atom itself could potentially be displaced by a strong nucleophile under forcing conditions, although the C-F bond is generally very strong and unreactive. nih.gov

The electronic influence of fluorine also extends to the reactivity of the aldehyde group. The electron-withdrawing effect of the fluorine atom enhances the electrophilicity of the aldehyde carbon, making it more susceptible to attack by nucleophiles. This can facilitate reactions such as additions, condensations, and reductions.

Table 2: Influence of Fluorine on Molecular Properties

| Property | Influence of 5-Fluoro Substituent | Rationale |

| Ring Electron Density | Decreased | Strong inductive electron withdrawal (-I effect) |

| Aldehyde Electrophilicity | Increased | Electron withdrawal enhances the partial positive charge on the carbonyl carbon |

| Reactivity towards Electrophiles | Decreased | Deactivation of the aromatic ring |

| Reactivity towards Nucleophiles | Increased (at the aldehyde) | Enhanced electrophilicity of the carbonyl group |

The presence of fluorine can also impact the binding affinity of the molecule to biological targets, a principle widely exploited in medicinal chemistry. nih.gov The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding potency and metabolic stability of drug candidates derived from this scaffold.

Modifications of the Methyl Group

The methyl group at the 3-position of this compound is another site for chemical modification, offering a pathway to a diverse range of derivatives. The acidity of the protons on the methyl group is increased due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring. This allows for deprotonation with a suitable base, followed by reaction with various electrophiles.

One common transformation is the oxidation of the methyl group. Depending on the reaction conditions and the oxidizing agent used, the methyl group can be converted to a hydroxymethyl, formyl, or carboxyl group. For instance, oxidation of the methyl group in related 3-methylpyridine (B133936) (3-picoline) derivatives is a known industrial process.

Furthermore, the methyl group can be a handle for C-H functionalization reactions. Transition metal-catalyzed reactions, for example, can be employed to introduce aryl, alkyl, or other functional groups at the methyl position. While specific examples for this compound are not extensively documented, methodologies developed for other methyl-substituted azaarenes could be applicable. These reactions often proceed via the formation of a benzylic-type radical or organometallic intermediate.

Table 3: Potential Modifications of the Methyl Group

| Reaction Type | Reagents | Potential Product Functionality |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Carboxylic acid |

| Mild oxidizing agents | Aldehyde or Alcohol | |

| Halogenation | N-Halosuccinimide, radical initiator | Halomethyl (e.g., -CH2Br) |

| Deprotonation-Alkylation | Strong base (e.g., LDA), then alkyl halide | Extended alkyl chain |

| Condensation | With aldehydes or ketones (under basic conditions) | α,β-Unsaturated system |

These modifications significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functionalities and the construction of more complex molecular scaffolds.

Applications of 5 Fluoro 3 Methylpicolinaldehyde in Advanced Chemical Sciences

Medicinal Chemistry Applications

Development of Pharmaceutical Intermediates and Lead Compounds

5-Fluoro-3-methylpicolinaldehyde is a crucial intermediate in the synthesis of more complex molecules targeted for pharmaceutical applications. Its aldehyde group readily participates in a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. This compound and its derivatives are instrumental in creating lead compounds for drug discovery programs. For instance, derivatives such as 5-Fluoro-3-methylpicolinamide and 5-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine are available as building blocks for further chemical synthesis. bldpharm.combldpharm.com The development of novel synthetic methodologies often utilizes such intermediates to generate libraries of compounds for biological screening. astate.edu

Synthesis of Biologically Active Heterocyclic Compounds

The pyridine (B92270) scaffold is a common motif in many biologically active compounds, and the presence of a fluorine atom can enhance their therapeutic potential. nih.gov this compound is a key precursor for a variety of heterocyclic compounds that exhibit a broad spectrum of biological activities. astate.edunih.gov

Derivatives of fluorinated pyridines and related heterocyclic systems have demonstrated significant potential as anti-cancer agents. The aldehyde functionality of this compound allows for its condensation with various nucleophiles to generate Schiff bases and other derivatives that can be evaluated for their cytotoxic effects against cancer cell lines. researchgate.net

Research has shown that heterocyclic compounds derived from fluorinated precursors can exhibit potent cytotoxic activities. For example, various novel indole (B1671886) derivatives have been synthesized and shown to be effective against breast cancer cell lines like MCF-7. nih.govsemanticscholar.org Similarly, new series of 5-trifluoromethylpyrimidine derivatives have been designed as EGFR inhibitors, showing excellent antitumor activities against cell lines such as A549, MCF-7, and PC-3. nih.gov The synthesis of co-crystals of 5-Fluorouracil (B62378), a well-known anticancer drug, with other compounds has been explored to enhance its efficacy and reduce toxicity. mdpi.comnih.govnih.gov

Table 1: Examples of Heterocyclic Compounds with Anti-Cancer Activity

| Compound Class | Target/Mechanism | Cell Lines | Key Findings |

|---|---|---|---|

| 5-Hydroxyindole-3-carboxylic acid esters | Cytotoxicity | MCF-7 (Breast Cancer) | Compound 5d showed a half-maximal effective concentration of 4.7 µM. nih.govsemanticscholar.org |

| 5-Trifluoromethylpyrimidine derivatives | EGFR inhibitors | A549, MCF-7, PC-3 | Compound 9u showed IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively. nih.gov |

| Co-crystals of 5-Fluorouracil and Trimethoprim | Enhanced Anticancer Activity | Human Breast Cancer Cells | Showed higher activity against human breast cancer cells than 5-fluorouracil alone. nih.gov |

| Gold(I) Thiolate Derivatives with 5-Fluorouracil | Synergistic Anticancer Agents | Caco-2 (Colon Cancer) | Showed high anticancer activity and synergistic effect with 5-fluorouracil. nih.gov |

The threat of antibiotic resistance has spurred the search for novel antimicrobial and antifungal agents. nih.gov Heterocyclic compounds, including those derived from fluorinated pyridines, are a promising area of research. nih.gov The synthesis of various heterocyclic molecules has led to the discovery of compounds with potential antibacterial and antifungal properties. astate.edu

Studies on derivatives of 5-fluorouracil have shown that certain modifications can lead to significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, tri-hexylphosphonium substituted 5-FU derivatives demonstrated considerable antibacterial efficacy. nih.gov Other research has focused on the synthesis of 2-methyl-5-aryl-3-furoic acids and related compounds, which have shown interesting antifungal activity. nih.gov The development of Schiff bases from various heterocyclic cores is also a common strategy to obtain new antimicrobial agents. researchgate.net

Table 2: Examples of Compounds with Anti-Microbial and Anti-Fungal Activity

| Compound Class | Activity | Target Organisms | Key Findings |

|---|---|---|---|

| 5-Fluorouracil derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | Tri-hexylphosphonium substituted derivatives showed considerable activity. nih.gov |

| 2-Methyl-5-aryl-3-furoic acids | Antifungal | Various fungi | Showed interesting antifungal activity. nih.gov |

| 5-Nitroimidazole derivatives | Antibacterial | Gram-negative bacteria | Compound 3 showed good inhibitory potential against several strains. researchgate.net |

| Ethylsulfanyl-substituted compounds | Antifungal | Candida albicans | Demonstrated significant activity with low cytotoxicity to human cells. nih.gov |

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule involved in inflammatory and immune responses, and its inhibition is a therapeutic target for various diseases, including cancer and inflammatory disorders. nih.gov The design and synthesis of specific TAK1 inhibitors often involve heterocyclic scaffolds.

While direct synthesis from this compound is not explicitly detailed in the provided context, the development of potent and selective TAK1 inhibitors often utilizes substituted pyridine and other heterocyclic cores. For example, the small molecule inhibitor NG25 has been shown to attenuate TAK1 phosphorylation. nih.gov The search for novel TAK1 inhibitors has led to the development of compounds that exhibit selectivity and can serve as tools for studying TAK1-centered polypharmacology. nih.gov

Compounds that modulate the central nervous system (CNS) are crucial for treating a range of neurological and psychiatric disorders. nih.gov The development of allosteric modulators of G protein-coupled receptors (GPCRs) is a promising strategy for achieving greater drug selectivity and reduced side effects. nih.gov

Fluorinated heterocyclic compounds play a role in the development of CNS-active agents. For instance, various fluorinated compounds are investigated for their potential as allosteric modulators. nih.gov While a direct link to this compound is not explicitly stated, the synthesis of structurally related compounds like 5-fluoro AB-PINACA, a synthetic cannabinoid, highlights the use of fluorinated heterocyclic precursors in creating CNS-active molecules. caymanchem.com

Allosteric Hemoglobin Modulators

Allosteric modulators are molecules that bind to a protein at a site other than the active site, inducing a conformational change that alters the protein's activity. In the context of hemoglobin, such modulators can influence its oxygen affinity, which is a key therapeutic strategy for diseases like sickle cell disease (SCD). nih.gov The primary mechanism for many hemoglobin modulators involves the formation of a reversible covalent Schiff base with the N-terminal valine residues of the hemoglobin α-chains. nih.gov This interaction stabilizes the high-oxygen-affinity state of hemoglobin, preventing the polymerization of sickle hemoglobin (HbS) that causes red blood cell sickling. nih.gov

Aromatic aldehydes are a prominent class of compounds investigated as allosteric hemoglobin modulators. nih.gov The aldehyde functional group is crucial for the formation of the Schiff base. nih.gov The journey to find effective small molecule modulators has been long, but persistent efforts led to the discovery of agents like 5-hydroxymethylfurfural (B1680220) (5-HMF) and eventually the FDA-approved drug voxelotor, which is a substituted benzaldehyde (B42025) derivative. nih.gov

While substituted picolinaldehydes (pyridine-2-carboxaldehydes) are structurally related to the benzaldehydes used for hemoglobin modulation and possess the necessary aldehyde group for Schiff base formation, a direct application or study of this compound as an allosteric hemoglobin modulator has not been documented in the reviewed scientific literature. wikipedia.org However, the exploration of various aromatic aldehydes for this purpose suggests that heterocyclic aldehydes, including pyridine derivatives, represent a potential area for future research in the development of new SCD therapies. nih.gov

Fluoroquinolone Antibiotics

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibiotics. nih.govmdpi.com Their core structure is based on a 4-oxo-1,4-dihydroquinoline skeleton, and their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. mdpi.comijraset.com

A key feature of this class of antibiotics is the presence of a fluorine atom, typically at the C-6 position. orientjchem.orgresearchgate.net This fluorine substitution is vital for the drug's efficacy, significantly enhancing its spectrum of activity and potency by improving cell penetration and binding to the DNA gyrase complex. ijraset.comorientjchem.org The development of fluoroquinolones involves various synthetic pathways, often focusing on modifications at the N-1, C-7, and C-8 positions to improve pharmacokinetic properties and combat emerging bacterial resistance. orientjchem.org

Although this compound is a fluorinated heterocyclic aldehyde, a review of the literature on modern fluoroquinolone synthesis does not indicate its use as a direct precursor or intermediate. nih.govijraset.comorientjchem.org The synthesis of the core quinolone ring system typically involves different starting materials and cyclization strategies. ijraset.com

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For pyridine derivatives like this compound, several structural features are critical in determining their interaction with biological targets.

The pyridine ring itself is a common scaffold in many approved drugs due to its chemical stability and ability to form hydrogen bonds. researchgate.net The substituents on this ring—the fluorine atom, the methyl group, and the aldehyde—each play a significant role.

Aldehyde Group: The aldehyde is a reactive functional group capable of forming reversible covalent bonds, most notably Schiff bases with amine groups in proteins. wikipedia.org This reactivity is the basis for the mechanism of action of certain drugs, such as the allosteric hemoglobin modulator voxelotor. nih.gov

Methyl Group and Positional Isomerism: The position of substituents on the pyridine ring is crucial. For example, in a study of picolinaldehyde oxime analogs as therapeutics, modifications at the 4-position of the pyridine ring were found to be well-tolerated, providing a key insight for rational drug design. The specific placement of the fluoro (at C-5) and methyl (at C-3) groups in this compound will define its unique electronic and steric profile, influencing how it fits into a target's binding site.

The table below conceptualizes the general SAR principles for a fluorinated picolinaldehyde scaffold based on established concepts in medicinal chemistry. researchgate.netnih.govnih.govresearchgate.net

| Structural Feature | Position | Potential Impact on Biological Activity |

| Fluorine | C-5 | Increases lipophilicity, enhances membrane permeability, blocks metabolic oxidation at that site, alters electronic distribution of the ring. |

| Methyl Group | C-3 | Provides steric bulk which can influence binding selectivity, may offer favorable van der Waals interactions in a binding pocket. |

| Aldehyde | C-2 | Acts as a key pharmacophore for forming covalent Schiff bases with protein targets (e.g., lysine (B10760008) residues, N-termini). |

| Pyridine Nitrogen | N-1 | Acts as a hydrogen bond acceptor, influences the overall basicity and solubility of the molecule. |

Agrochemical Applications

Precursors for Pesticides and Herbicides

The pyridine ring system is a core structure in numerous vital agricultural chemicals. researchgate.net A specific class of synthetic auxin herbicides, the arylpicolinates, has demonstrated significant efficacy in controlling broadleaf weeds. researchgate.netnih.gov Notable examples from this class include halauxifen-methyl (B1255740) (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active). nih.govmdpi.com

The synthesis of these complex herbicides often involves the coupling of a substituted pyridine core with an aryl group. chemicalbook.com For instance, the synthesis of halauxifen-methyl can be achieved via a Suzuki coupling reaction between a boronic acid derived from 2-chloro-6-fluoroanisole (B1586750) and a functionalized methyl picolinate. chemicalbook.com

Given that this compound contains both the critical fluorine atom and the picoline framework, it represents a valuable and strategic building block for the synthesis of next-generation arylpicolinate herbicides and other complex agrochemicals. Its aldehyde function can be readily converted to other functional groups, such as a carboxylic acid (picolinic acid) or an alcohol, making it a versatile intermediate for constructing the highly substituted pyridine rings found in modern pesticides. researchgate.netnih.gov

The table below lists prominent herbicides that feature a substituted picolinic acid core, highlighting the importance of this structural class for which this compound is a potential precursor.

| Herbicide | Chemical Family | Target Weeds |

| Picloram | Picolinic Acid | Broadleaf weeds |

| Clopyralid | Picolinic Acid | Broadleaf weeds, especially in the thistle and clover families |

| Aminopyralid | Picolinic Acid | Invasive broadleaf weeds |

| Halauxifen-methyl | Arylpicolinate | Broadleaf weeds in cereals |

| Florpyrauxifen-benzyl | Arylpicolinate | Grasses, sedges, and broadleaf weeds in rice |

Modulation of Agrochemical Efficacy through Fluorine Incorporation

The introduction of fluorine into agrochemical candidates is a powerful strategy to enhance their performance and efficacy. researchgate.net More than half of the pesticides launched in the last two decades contain fluorine, underscoring its importance in modern crop protection. researchgate.net

The fluorine atom in this compound imparts several advantageous properties that are highly sought after in agrochemical design:

Increased Biological Potency: Fluorine's high electronegativity can lead to stronger binding interactions with target enzymes or proteins in the pest or weed. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a strategic position can protect the molecule from metabolic degradation by enzymes within the target organism or in the environment, leading to longer-lasting activity. nih.gov

Altered Physicochemical Properties: Fluorination can fine-tune properties like acidity and molecular conformation, which can optimize the molecule for transport within the plant (systemic activity) and interaction with its biological target. nih.gov

The development of arylpicolinate herbicides like florpyrauxifen-benzyl, which contains multiple fluorine atoms, demonstrates the successful application of this principle to achieve potent and selective weed control at low use rates. corteva.comresearchgate.net

Material Science Applications

Fluorinated compounds are integral to modern material science, contributing to the development of high-performance materials such as fluoropolymers (e.g., Teflon), fluorinated graphene, and materials for electronics and energy storage. numberanalytics.comman.ac.uknih.gov The incorporation of fluorine can dramatically alter material properties, often leading to increased thermal stability, enhanced chemical resistance, and unique optical or electrical characteristics. numberanalytics.comresearchgate.net

Despite the broad utility of fluorinated molecules in this field, a review of scientific and patent literature did not yield specific research, applications, or data regarding the use of this compound as a monomer or building block in material science. While its structural features—a thermally stable fluorinated aromatic ring—are in principle interesting for materials design, its practical application in this area is not documented in the available sources. numberanalytics.comman.ac.uk

Synthesis of Advanced Functional Materials

There is no specific information available in the searched scientific literature regarding the use of This compound in the synthesis of advanced functional materials. Research on related pyridine derivatives suggests they can be precursors to functional materials, but direct evidence for this specific compound is absent.

Exploration of Nonlinear Optical Properties of Picolinaldehyde Derivatives

No experimental or theoretical studies were found that specifically investigate the nonlinear optical (NLO) properties of This compound or its direct derivatives. The exploration of NLO properties is an active area of research for organic molecules with donor-acceptor groups and conjugated π-systems, but specific data for this compound are not available.

Coordination Chemistry and Ligand Design

Metal Complexation Studies

There are no specific metal complexation studies detailed in the searched literature for This compound . The picolinaldehyde scaffold is known to form complexes with various metal ions, but studies involving this particular fluorinated and methylated derivative have not been found.

Design of Chelating Ligands for Transition Metals

Applications in Catalysis (e.g., Organometallic Catalysis)

No specific applications of This compound or its metal complexes in the field of organometallic catalysis have been reported in the reviewed literature. While picolinaldehyde derivatives can be part of catalytic systems, for instance in asymmetric catalysis, there is no information available for this particular compound.

Supramolecular Chemistry

There is no information available in the searched scientific literature regarding the involvement of This compound in supramolecular chemistry. The potential for this molecule to participate in the formation of supramolecular assemblies through non-covalent interactions has not been explored in the available research.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Fluoro-3-methylpicolinaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In this compound, distinct signals would be expected for the aldehydic proton, the aromatic protons, and the methyl protons.

Aldehydic Proton (CHO): This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group.

Aromatic Protons: Two aromatic protons are present on the pyridine (B92270) ring. The proton at the C6 position would likely appear as a doublet, coupled to the fluorine atom at C5. The proton at the C4 position would also be a doublet, split by the C5 fluorine. Their chemical shifts would be in the aromatic region, generally between δ 7.0 and 8.5 ppm.

Methyl Protons (CH₃): The methyl group at the C3 position is expected to be a singlet, appearing in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 9.5 - 10.5 | s | - |

| H4 | 7.5 - 8.5 | d | JH-F ≈ 2-4 |

| H6 | 7.0 - 8.0 | d | JH-F ≈ 8-10 |

| CH₃ | 2.0 - 2.5 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected.

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 190-200 ppm.

Aromatic Carbons: The five carbons of the pyridine ring would have chemical shifts in the aromatic region (δ 110-170 ppm). The carbon atom bonded to the fluorine (C5) would show a large C-F coupling constant. The other carbons would also exhibit smaller couplings to the fluorine atom.

Methyl Carbon (CH₃): The methyl carbon would be the most shielded carbon, appearing at the highest field (lowest ppm value), typically around δ 15-25 ppm.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JC-F, Hz) |

| C=O | 190 - 200 | - |

| C2 | 150 - 160 | ~5-10 |

| C3 | 135 - 145 | ~3-5 |

| C4 | 120 - 130 | ~20-25 |

| C5 | 160 - 170 | ~240-260 |

| C6 | 110 - 120 | ~4-6 |

| CH₃ | 15 - 25 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. sigmaaldrich.com It provides information about the chemical environment of the fluorine atom. For this compound, a single resonance would be expected. The chemical shift of the fluorine atom is influenced by the electronic effects of the substituents on the pyridine ring. The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons and the fluorine atom, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. magritek.com This would definitively link each proton signal to its corresponding carbon signal (e.g., the methyl protons to the methyl carbon, and each aromatic proton to its respective carbon on the ring).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₆FNO), the exact mass can be calculated and compared with the experimentally measured value to confirm the molecular formula with high confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data:

| Ion | Predicted Exact Mass (m/z) |

| [M+H]⁺ | 140.0506 |

| [M+Na]⁺ | 162.0325 |

| [M-H]⁻ | 138.0360 |

Infrared (IR) Spectroscopy

C-H stretch of the aldehyde: A distinctive pair of bands typically appearing in the range of 2830-2695 cm⁻¹.

C=O stretch of the aldehyde: A strong, sharp absorption band usually found between 1740-1720 cm⁻¹. The position of this band can be influenced by conjugation and the electronic effects of substituents on the pyridine ring.

C-F stretch: A strong band typically observed in the region of 1400-1000 cm⁻¹, indicative of the fluorine substituent.

Aromatic C=C and C=N stretching: These vibrations of the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group C-H bonds would also be present.

These characteristic frequencies provide a molecular fingerprint, allowing for the confirmation of the aldehyde functional group and the substituted pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyridine and its derivatives is well-documented. acs.orgsielc.com Pyridine itself exhibits absorption maxima around 202 nm and 254 nm. sielc.com The introduction of substituents on the pyridine ring, such as a fluoro, methyl, and an aldehyde group, is expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and versatile technique for monitoring reaction progress and for preliminary purity assessment. sigmaaldrich.com In a typical TLC analysis of this compound, a small spot of the compound dissolved in a suitable solvent would be applied to a TLC plate coated with a stationary phase like silica (B1680970) gel. libretexts.org The plate is then developed in a chamber with an appropriate mobile phase, which is a solvent or a mixture of solvents. sigmaaldrich.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the spot after development, characterized by its retention factor (Rf) value, can be used to identify the compound by comparison with a standard. Visualization can often be achieved using a UV lamp, as aromatic compounds typically show fluorescence. libretexts.org

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. auroraprosci.com Reversed-Phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.

For the analysis of pyridine derivatives, RP-HPLC methods have been developed using mobile phases consisting of acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid to improve peak shape. sielc.com The separation of aldehydes can also be achieved after derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by HPLC with UV detection. auroraprosci.comresearchgate.net A typical HPLC method for this compound would involve a C18 column and a mobile phase gradient of acetonitrile and water, with detection at a wavelength corresponding to one of its UV absorption maxima. This technique is crucial for determining the purity of the compound with high accuracy.

| Parameter | Typical Conditions for Aldehyde/Pyridine Derivative Analysis |

| Column | Reversed-Phase (e.g., C18, 5 µm) |

| Mobile Phase | Acetonitrile/Water mixture (gradient or isocratic) |

| Additive | Phosphoric acid or Formic acid |

| Detection | UV, typically in the range of 254-360 nm |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 10-20 µL |

Elemental Analysis

Elemental analysis is a cornerstone technique in analytical chemistry used to determine the elemental composition of a sample. For a novel or synthesized compound like this compound, this analysis is critical for confirming its empirical and molecular formula, thereby verifying its purity and structural integrity. The process typically involves high-temperature combustion of the compound to convert its constituent elements into simple gases (e.g., CO₂, H₂O, N₂), which are then quantitatively measured.

The theoretical elemental composition of this compound, derived from its molecular formula, C₇H₆FNO, is as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 60.43% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.35% |

| Fluorine | F | 18.998 | 1 | 18.998 | 13.66% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.07% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.50% |

| Total | 139.129 | 100.00% |

Note: The data in this table represents the calculated theoretical percentages and does not include experimentally found values due to a lack of available data.

In a typical research setting, these theoretical percentages would be compared against the "found" values obtained from an elemental analyzer. A close agreement between the theoretical and found values, usually within a margin of ±0.4%, is a standard requirement for the publication of new chemical entities in peer-reviewed scientific journals. This comparison serves as a fundamental checkpoint for the verification of a compound's identity.

The inability to locate any published "found" elemental analysis data for this compound suggests that such specific research findings may not be disseminated in the public domain or may be part of proprietary research that has not been disclosed. Therefore, a detailed discussion of the experimental findings and a comparative data table, as originally intended, cannot be provided.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. For 5-Fluoro-3-methylpicolinaldehyde, future efforts will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

One promising avenue is the adoption of one-pot multicomponent reactions . These reactions, which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of reduced waste, time, and cost. acs.org Research into catalyzed reactions, such as those employing metal-incorporated or acid-functionalized mesoporous materials, could lead to solvent-free conditions for the synthesis of picolinaldehyde derivatives. asianpubs.org

Microwave-assisted organic synthesis (MAOS) represents another key area for exploration. This technique has been shown to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of various pyridine (B92270) derivatives. acs.orgnih.gov Applying MAOS to the synthesis of this compound could significantly shorten reaction times from hours to minutes, as demonstrated in the preparation of other pyridine compounds. nih.gov

Furthermore, the development of redox-neutral condensation reactions , potentially catalyzed by a combination of a copper(I) salt and a secondary ammonium (B1175870) salt, could provide a mild and modular route to variously substituted pyridines, including analogs of this compound. organic-chemistry.org The exploration of such synergistic catalytic systems is a burgeoning field with the potential to create highly functionalized molecules with a broad tolerance of different functional groups. organic-chemistry.org

A comparative overview of conventional versus potential green synthetic methods is presented in the table below.

| Method | Conventional Approach | Potential Green Chemistry Approach |

| Reaction Type | Multi-step synthesis | One-pot multicomponent reaction |

| Energy Input | Conventional heating (reflux) | Microwave irradiation |

| Catalysis | Often requires stoichiometric reagents | Catalytic amounts of reusable catalysts |

| Solvent Use | Often reliant on volatile organic solvents | Solvent-free or use of green solvents |

| Waste Generation | Higher due to multiple steps and byproducts | Lower due to atom economy and fewer steps |

Expanded Scope in Medicinal Chemistry beyond Current Applications

The presence of a fluorinated pyridine scaffold in this compound makes it a highly attractive starting point for the discovery of new therapeutic agents. The introduction of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and binding affinity.

Future medicinal chemistry research will likely focus on utilizing this compound as a key intermediate for the synthesis of novel bioactive compounds. For instance, it can serve as a precursor for creating a diverse library of Schiff bases . The aldehyde group readily reacts with various primary amines to form imines, which can then be evaluated for a range of biological activities, including antioxidant and DNA binding properties. researchgate.net The formation of such Schiff base derivatives from pyridine-4-carbaldehyde has yielded compounds with significant biological potential. researchgate.net

Moreover, the core structure of this compound is a valuable pharmacophore for the development of kinase inhibitors . Substituted pyridine derivatives have been successfully designed as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors, which are crucial targets in cancer therapy. nih.gov The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new and potent anticancer agents. nih.gov

The exploration of this compound in the context of neurodegenerative diseases and other conditions affecting the central nervous system also warrants investigation. The pyridine ring is a common feature in many centrally acting drugs, and the unique substitution pattern of this compound could be leveraged to design novel ligands for various neurological targets.

Exploration in Untapped Agrochemical and Material Science Areas

While the primary focus for substituted pyridines has traditionally been in pharmaceuticals, there are significant, yet underexplored, opportunities in agrochemicals and material science.

In the agrochemical sector , pyridine-based compounds have a long history as effective herbicides, insecticides, and fungicides. The specific structural motifs of this compound could be exploited to develop new crop protection agents. The aldehyde functionality allows for the straightforward synthesis of a wide range of derivatives, such as imines, oximes, and hydrazones, which can be screened for their biological activity against various agricultural pests and pathogens.

In the realm of material science , the pyridine nitrogen atom of this compound provides a coordination site for metal ions, opening up possibilities for the creation of novel polymers and coordination polymers. These materials could possess interesting photophysical, electronic, or catalytic properties. The aldehyde group can also participate in polymerization reactions or be used to functionalize surfaces, leading to materials with tailored properties for applications in sensors, organic electronics, or catalysis.

Advanced Ligand Design for Tailored Coordination Complexes

The pyridine nitrogen and the aldehyde oxygen of this compound make it an excellent candidate for the design of novel ligands for coordination chemistry. The aldehyde group is particularly versatile, as it can be readily converted into a variety of other coordinating groups, most notably through the formation of Schiff bases with different amines. wikipedia.org

This allows for the systematic tuning of the steric and electronic properties of the resulting ligands. By carefully selecting the amine component, it is possible to create bidentate, tridentate, or even polydentate ligands with specific coordination geometries and donor atom sets. These tailored ligands can then be used to form coordination complexes with a wide range of metal ions, from transition metals to lanthanides.

The resulting metal complexes could find applications in:

Catalysis: As catalysts for a variety of organic transformations.

Bioinorganic Chemistry: As models for metalloenzyme active sites or as potential therapeutic or diagnostic agents.

Materials Science: As building blocks for the construction of metal-organic frameworks (MOFs) or other functional materials with interesting magnetic, optical, or porous properties.

Synergistic Application of Experimental and Computational Methodologies

To accelerate the discovery and development of new applications for this compound, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential.

Computational methods , such as Density Functional Theory (DFT), can provide valuable insights into the structural, electronic, and spectroscopic properties of the molecule and its derivatives. researchgate.netbohrium.com These calculations can be used to:

Predict the most stable conformations of the molecule.

Analyze the nature of the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity. researchgate.net

Simulate vibrational spectra (IR and Raman) to aid in experimental characterization. bohrium.com

Model the interaction of the molecule with biological targets or metal ions.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their biological activity, providing a rational basis for the design of more potent compounds. mdpi.com Molecular docking simulations can further elucidate the binding modes of these derivatives within the active sites of target proteins. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 5-Fluoro-3-methylpicolinaldehyde with high purity?

- Methodology : Optimize stepwise halogenation and formylation of 3-methylpyridine derivatives. For example, fluorination via electrophilic substitution using Selectfluor® under anhydrous conditions, followed by aldehyde introduction via Vilsmeier-Haack reaction. Purity assessment requires HPLC (≥98%) and GC-MS to confirm absence of byproducts like unreacted intermediates or halogenated impurities .

- Key Considerations : Monitor reaction temperature (e.g., 0–5°C for fluorination) and stoichiometric ratios to minimize side reactions. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

- Methodology :

- 1H/13C NMR : Identify aldehyde proton (δ ~9.8–10.2 ppm) and fluorine-induced deshielding effects on adjacent pyridine protons. Compare with computational predictions (DFT) for signal assignment .

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibration (~1100–1200 cm⁻¹). Use attenuated total reflectance (ATR) for solid/liquid samples .

- Data Interpretation : Cross-validate with literature data for analogous fluorinated picolinaldehydes to resolve ambiguities in peak assignments .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Assess degradation products (e.g., oxidation to carboxylic acid or dimerization) via LC-MS. Store in amber vials under argon at –20°C to suppress aldehyde oxidation .

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro and 3-methyl substituents influence the reactivity of picolinaldehyde in nucleophilic addition reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals (FMO). Compare activation energies for reactions with amines or Grignard reagents .

- Experimental Validation : Kinetic studies under controlled conditions (e.g., THF, –78°C) to measure rate constants for substituent-dependent reactivity .

Q. Can this compound serve as a precursor for bioactive heterocycles, and what are the key mechanistic steps?

- Methodology :

- Synthetic Applications : Explore cyclocondensation with hydrazines to form fluorinated pyrazoles. Monitor reaction progress via in situ IR for imine intermediate detection.

- Mechanistic Probes : Use isotopic labeling (e.g., D2O) to track proton transfer steps in ring-forming reactions .

- Outcome Metrics : Compare bioactivity (e.g., enzyme inhibition) of derived heterocycles against non-fluorinated analogs to assess fluorine’s role .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis using this compound?

- Methodology :